Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

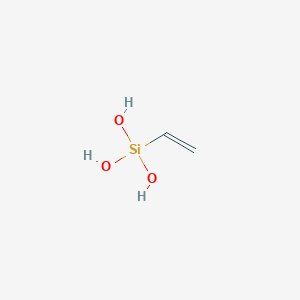

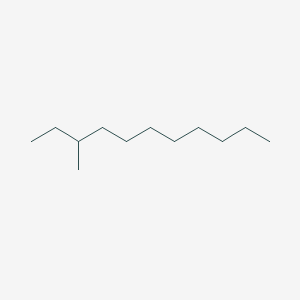

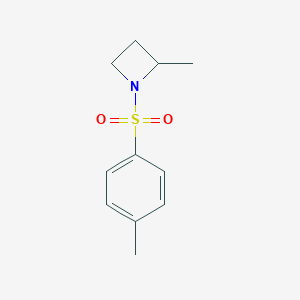

Azetidine, 2-methyl-1-(p-tolylsulfonyl)-, also known as 1-Tosylazetidine, is a heterocyclic compound . It has the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a solid at room temperature . It has a melting point of 119-122 °C .科学的研究の応用

Organic Synthesis

2-Methyl-1-[(4-methylbenzene)sulfonyl]azetidine: is a valuable building block in organic synthesis. Its azetidine ring can serve as a scaffold for the construction of more complex molecules. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecule .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize potential pharmacophores. The azetidine ring is present in many biologically active compounds and can be a key feature in drug design, particularly for its rigid structure that can fit well into the active sites of enzymes or receptors .

Material Science

The sulfonyl group in 2-Methyl-1-[(4-methylbenzene)sulfonyl]azetidine can be used to modify surfaces or create new polymers with specific properties. It can act as a link between polymer chains or as a crosslinking agent to enhance material strength and thermal stability .

Catalysis

This compound can be used in the development of new catalysts. The azetidine ring can be functionalized to create ligands that can bind to metals and form metal complexes. These complexes can be used as catalysts in various chemical reactions, including asymmetric synthesis .

Analytical Chemistry

2-Methyl-1-[(4-methylbenzene)sulfonyl]azetidine: can be used as a standard or reagent in analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its unique structure allows it to be a reference compound for method development and calibration .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound can be explored for their potential use as herbicides or pesticides. The azetidine ring’s reactivity can be harnessed to create compounds that interfere with the growth or reproduction of pests and weeds .

作用機序

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines, in general, are characterized by a considerable ring strain, which drives their reactivity . This ring strain, coupled with the stability of the azetidine ring, allows for unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be used in the synthesis of various polyamines , which play crucial roles in cellular processes such as DNA replication, protein synthesis, and cell growth.

Result of Action

Azetidines are known to be used in the synthesis of polyamines , which have various biological effects, including roles in cell growth and differentiation.

Action Environment

The stability of azetidines in general suggests that they may be relatively resistant to environmental changes .

Safety and Hazards

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization and chiral templates are discussed .

特性

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQQJOLVFQMWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340240 |

Source

|

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

CAS RN |

13595-47-6 |

Source

|

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)